molecular formula C7H8N2OS B12979750 5-(Thiazol-4-yl)pyrrolidin-2-one

5-(Thiazol-4-yl)pyrrolidin-2-one

Cat. No.: B12979750
M. Wt: 168.22 g/mol
InChI Key: OAUHYNNWDGHWPU-UHFFFAOYSA-N
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Description

5-(Thiazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that combines the structural features of both thiazole and pyrrolidinone rings. The thiazole ring contains sulfur and nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-4-yl)pyrrolidin-2-one typically involves the construction of the thiazole ring followed by the formation of the pyrrolidinone ring. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. Subsequently, the thiazole intermediate undergoes cyclization with an appropriate amine to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .

Scientific Research Applications

5-(Thiazol-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Thiazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-4-yl)pyrrolidin-2-one is unique due to the combination of the thiazole and pyrrolidinone rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-11-4-8-6/h3-5H,1-2H2,(H,9,10)

InChI Key

OAUHYNNWDGHWPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CSC=N2

Origin of Product

United States

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